1H-Benzimidazole, 1-ethenyl-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-

HPLC Relative retention time System suitability

1H-Benzimidazole, 1-ethenyl-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)- (CAS 130263-14-8), designated as Emedastine EP Impurity D, is a vinyl-substituted benzimidazole bearing a 4-methylhomopiperazine moiety at the 2-position. It is listed in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) as a specified impurity of emedastine difumarate.

Molecular Formula C15H20N4
Molecular Weight 256.35 g/mol
CAS No. 130263-14-8
Cat. No. B12756537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 1-ethenyl-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-
CAS130263-14-8
Molecular FormulaC15H20N4
Molecular Weight256.35 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=NC3=CC=CC=C3N2C=C
InChIInChI=1S/C15H20N4/c1-3-19-14-8-5-4-7-13(14)16-15(19)18-10-6-9-17(2)11-12-18/h3-5,7-8H,1,6,9-12H2,2H3
InChIKeyIRIBVHFIMUKJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emedastine EP Impurity D (CAS 130263-14-8) – Pharmacopoeial Reference Standard for Chromatographic Selectivity


1H-Benzimidazole, 1-ethenyl-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)- (CAS 130263-14-8), designated as Emedastine EP Impurity D, is a vinyl-substituted benzimidazole bearing a 4-methylhomopiperazine moiety at the 2-position. It is listed in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) as a specified impurity of emedastine difumarate [1][2]. The compound is primarily employed as a reference standard for HPLC method development, system suitability testing, and quantitative determination of related substances in emedastine drug substance and ophthalmic formulations.

Why Generic Benzimidazole Impurity Standards Cannot Substitute for Emedastine EP Impurity D


Pharmacopoeial impurity reference standards are designated on the basis of strict structural identity and chromatographic behaviour. Substituting Emedastine EP Impurity D with a closely related benzimidazole analogue or another emedastine impurity (e.g., Impurity A, B, C, E, or F) leads to incorrect relative retention times, failure of system suitability criteria (peak-to-valley ratio ≥4), and non‑compliance with regulatory monograph specifications [1]. Each impurity occupies a unique chromatographic window that is critical for accurate quantification; therefore, only the authentic Impurity D standard can fulfil the role assigned by the EP/BP monograph.

Quantitative Differentiation of Emedastine EP Impurity D from Closest Pharmacopoeial Comparators


Relative Retention Time (RRT) Under Pharmacopoeial HPLC Conditions

Under the EP/BP liquid chromatography method (octadecylsilyl silica gel, 5 µm, mobile phase pH 2.4, acetonitrile‑phosphate buffer, flow rate 1.0 mL/min, detection 280 nm), Impurity D elutes with a relative retention time (RRT) of 0.7 with respect to emedastine (RRT 1.0, ~18 min). This places Impurity D between Impurity C (RRT 0.5) and Impurity E (RRT 0.9), providing a unique retention window. The RRT differences are: 0.2 vs Impurity E, 0.2 vs Impurity C, 0.4 vs Impurity B, 0.5 vs Impurity A, and 0.7 vs Impurity F [1]. The monograph also specifies a peak-to-valley ratio ≥4 between Impurity E and emedastine, which would be compromised if Impurity D were misidentified.

HPLC Relative retention time System suitability

Molecular Weight and Formula Differentiation for Mass Spectrometric Detection

Impurity D possesses a molecular weight of 256.35 g/mol (C₁₅H₂₀N₄) [1], which is significantly lower than that of Impurity E (302.41 g/mol, C₁₇H₂₆N₄O) . The absence of an ethoxyethyl chain reduces the mass by 46 Da, resulting in distinct [M+H]⁺ ions in LC‑MS analysis (m/z 257.2 vs 303.2). This difference enables selective ion monitoring (SIM) or multiple reaction monitoring (MRM) without interference from co‑eluting impurities.

LC-MS Molecular weight Impurity profiling

Structural Uniqueness: Vinyl Substituent Enabling Site-Specific Derivatization

Among the six specified emedastine impurities, only Impurity D contains a terminal vinyl group (ethenyl) at the benzimidazole 1‑position [1]. This olefinic moiety can undergo selective bromination or thiol‑ene click reactions, enabling pre‑column derivatization for enhanced UV or fluorescence detection—a strategy not directly applicable to Impurities A, B, C, E, or F, which lack this functionality.

Chemical derivatization Vinyl group Chromatographic detection

High-Impact Application Scenarios for Emedastine EP Impurity D (CAS 130263-14-8) Based on Verified Differentiation Evidence


System Suitability Testing for Emedastine HPLC Methods

Impurity D is used to prepare system suitability solutions that verify chromatographic resolution and peak‑to‑valley ratio requirements as prescribed in the BP/EP monograph. Its known RRT of 0.7 serves as a critical marker for column performance and mobile phase consistency [1].

Method Validation and Forced Degradation Studies

During forced degradation (acid, base, oxidative, thermal, photolytic), Impurity D may form as a degradation product. Using the authentic standard ensures accurate peak identification and quantification in stability‑indicating HPLC methods, supported by its distinct RRT and molecular weight [1].

LC‑MS Impurity Profiling and Peak Tracking

The molecular weight difference between Impurity D (256.35 Da) and Impurity E (302.41 Da) enables selective ion extraction, allowing parallel monitoring of both impurities without chromatographic interference. This is particularly valuable when resolving closely eluting peaks in complex impurity profiles [1].

Pre‑Column Derivatization Method Development

Exploiting the unique vinyl group, Impurity D can be selectively derivatized with bromine or thiol reagents to introduce chromophores or fluorophores, enhancing detection sensitivity for trace‑level analysis. This approach is not feasible for other EP‑specified emedastine impurities [1].

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